2,4,6-Triphenylphenoxyl
CAS No.:
Cat. No.: VC18416428
Molecular Formula: C24H17O
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H17O |
|---|---|
| Molecular Weight | 321.4 g/mol |
| Standard InChI | InChI=1S/C24H17O/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H |
| Standard InChI Key | JBBGEPSUMUPYOW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)[O])C4=CC=CC=C4 |
Introduction
Molecular Structure and Electronic Configuration
2,4,6-Triphenylphenoxyl derives from phenol, where the hydroxyl group’s hydrogen is replaced by a phenyl-substituted phenoxyl radical. The phenyl groups at the ortho and para positions create significant steric hindrance, stabilizing the radical by limiting dimerization or disproportionation . The molecular formula is , with a planar aromatic core and phenyl substituents arranged symmetrically.
The radical’s stability is attributed to delocalization of the unpaired electron across the conjugated π-system of the phenolic ring and phenyl substituents. Electron paramagnetic resonance (EPR) studies of analogous hindered phenoxyl radicals, such as 2,4,6-tri-tert-butylphenoxyl, reveal hyperfine splitting patterns consistent with spin density distribution across the aromatic framework . Computational models suggest similar electronic behavior for 2,4,6-triphenylphenoxyl, with spin density concentrated on the oxygen atom and adjacent carbons .
Synthesis and Isolation Methods
Oxidation of Hindered Phenols
The most common route to 2,4,6-triphenylphenoxyl involves the oxidation of 2,4,6-triphenylphenol. Strong oxidizing agents like lead dioxide or silver oxide facilitate one-electron oxidation, generating the phenoxyl radical . For example:
This method parallels the synthesis of 2,4,6-tri-tert-butylphenoxyl, where steric bulk prevents radical recombination .
Photochemical and Thermal Pathways
Photolysis of 2,4,6-triphenylphenol derivatives under UV light induces homolytic cleavage of the O–H bond, yielding the phenoxyl radical . Thermal decomposition of peroxides in the presence of hindered phenols also generates radicals, as observed in studies of tri-tert-butylphenoxyl formation .
Chemical Reactivity and Stability
Radical-Mediated Reactions
2,4,6-Triphenylphenoxyl participates in radical chain reactions, acting as a hydrogen atom donor or acceptor. Its reactivity mirrors that of 2,4,6-tri-tert-butylphenoxyl, which abstracts hydrogen atoms from hydrocarbons to form stable phenols and hydrocarbon radicals . For instance:
This property underpins its role as an antioxidant or polymerization inhibitor .
Dimerization and Disproportionation
Despite steric protection, 2,4,6-triphenylphenoxyl undergoes reversible dimerization under specific conditions. Equilibrium constants for dimerization () are influenced by solvent polarity and temperature, as demonstrated for analogous radicals .
Applications in Materials and Catalysis
Polymer Stabilization
Hindered phenoxyl radicals, including 2,4,6-triphenylphenoxyl, inhibit thermal and oxidative degradation in polymers by scavenging free radicals . Their stability at high temperatures makes them suitable for polyolefins and engineering plastics.
Catalytic Cycles
In oxidation catalysis, 2,4,6-triphenylphenoxyl mediates electron transfer processes. For example, iron complexes ligated by phenoxyl radicals catalyze the oxygenation of alcohols to ketones, mimicking enzymatic mechanisms .
Comparative Analysis of Phenoxyl Radicals
| Property | 2,4,6-Triphenylphenoxyl | 2,4,6-Tri-tert-butylphenoxyl |
|---|---|---|
| Molecular Formula | ||
| Stability in Air | Moderate | High |
| Spin Density Localization | Oxygen and aryl carbons | Oxygen and tert-butyl carbons |
| Applications | Polymer stabilization | Antioxidant, catalysis |
Future Directions
Further research should explore the electrochemical properties of 2,4,6-triphenylphenoxyl, particularly its redox potentials and electron-transfer kinetics. Advanced spectroscopic techniques, such as time-resolved EPR, could elucidate its dynamic behavior in solution. Additionally, computational studies may predict novel derivatives with enhanced stability or reactivity.
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